molecular formula C27H25NO7 B6544259 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide CAS No. 929412-76-0

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide

Cat. No. B6544259
CAS RN: 929412-76-0
M. Wt: 475.5 g/mol
InChI Key: YGMSCBPEULJEJA-UHFFFAOYSA-N
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Description

“N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C27H25NO7 . Its average mass is 475.490 Da and its monoisotopic mass is 475.163116 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 27 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms .

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide has been used in a variety of scientific research applications. It has been used as a model compound in drug discovery studies to evaluate the binding affinity of potential drug candidates. It has also been used in biochemical assays to measure enzyme activity and in biophysical studies to assess the interactions between proteins and small molecules. Additionally, this compound has been used to study the structure and function of membrane proteins.

Mechanism of Action

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide is thought to act as an agonist of the G-protein coupled receptors (GPCRs). GPCRs are proteins that are located on the surface of cells and are involved in signal transduction pathways. When this compound binds to a GPCR, it activates the receptor and triggers a cascade of events that ultimately leads to the desired cellular response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as adenylate cyclase, which is involved in the production of cyclic AMP. Additionally, this compound has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure. Finally, this compound has been shown to reduce inflammation, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, which means it can be stored for long periods of time without degrading. It is also relatively inexpensive, making it a cost-effective choice for research applications. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its structure can make it difficult to synthesize in large quantities.

Future Directions

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide has many potential future applications. One possible application is in the development of novel drugs. This compound has been shown to bind to GPCRs, which are involved in many biological processes. As such, it could be used as a starting point for the development of drugs that target these receptors. Additionally, this compound could be used in the development of biosensors, which could be used to measure the activity of enzymes or other molecules in a sample. Finally, this compound could be used in the development of vaccines, as it has been shown to induce an immune response.

Synthesis Methods

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide can be synthesized through a two-step process. The first step involves the condensation of 2,5-dimethoxybenzoyl chloride and 3-methyl-1-benzofuran-6-yl acetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with 3,5-dimethoxybenzoyl chloride in the presence of a base to form this compound.

properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-21-8-6-17(28-27(30)16-10-19(32-3)13-20(11-16)33-4)12-24(21)35-26(15)25(29)22-14-18(31-2)7-9-23(22)34-5/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMSCBPEULJEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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